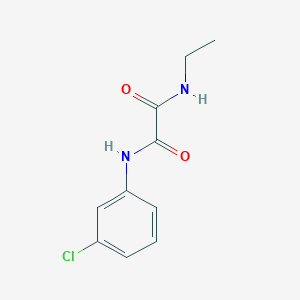

N-(3-chlorophenyl)-N'-ethylethanediamide

Description

N-(3-Chlorophenyl)-N'-ethylethanediamide is a diamide derivative featuring a 3-chlorophenyl group and an ethyl substituent connected via an ethanediamide backbone. Its molecular formula is C₁₀H₁₂ClN₂O₂, with a molecular weight of 227.67 g/mol. The compound’s structure includes two amide groups (-NH-CO-) linked by a two-carbon chain, distinguishing it from simpler acetamides or imides. The 3-chlorophenyl moiety introduces electron-withdrawing effects, while the ethyl group may enhance lipophilicity.

Properties

IUPAC Name |

N'-(3-chlorophenyl)-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-12-9(14)10(15)13-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHFAECSGSRRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-ethylethanediamide typically involves the reaction of 3-chloroaniline with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-ethylethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-ethylethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-N’-ethylethanediamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of chlorophenyl derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific therapeutic effects.

Industry: In the industrial sector, N-(3-chlorophenyl)-N’-ethylethanediamide can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N’-ethylethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to specific targets, while the ethylethanediamide backbone provides structural stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-chlorophenyl)-N'-ethylethanediamide with structurally or functionally related compounds from the evidence, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Phthalimide () has a rigid cyclic structure, making it more thermally stable and suitable for high-performance polymers . Urea derivatives () exhibit distinct hydrogen-bonding patterns, often enhancing binding to biological targets like enzymes .

Substituent Effects :

- The ethyl group in the target compound likely increases lipophilicity (logP ~2.5 estimated) compared to N-(3-chlorophenyl)acetamide (logP ~1.8), affecting membrane permeability in drug design .

- Trifluoromethyl and methoxy groups in benzothiazole derivatives () improve metabolic stability and electronic properties, critical for bioactive molecules .

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., N-(3-chlorophenyl)acetamide) are typically intermediates, while heavier analogs (e.g., benzothiazole-urea, ) are explored for pharmaceuticals due to target specificity .

- The target compound’s intermediate molecular weight (227.67 g/mol) positions it between small-molecule drugs and polymer precursors.

Synthetic Utility: Phthalimides () are key monomers for polyimides, whereas acetamides () serve as precursors for further functionalization . The diamide structure of the target compound may allow modular synthesis of hybrid materials.

Research Findings and Data Gaps

- Thermal Stability : Phthalimide derivatives () show decomposition temperatures >300°C, ideal for polymers. The target compound’s diamide structure may offer intermediate stability (~200–250°C) .

- Bioactivity : Benzothiazole-acetamides () demonstrate IC₅₀ values in the µM range against bacterial strains, suggesting the target compound’s diamide group could be optimized for similar activity .

- Data Limitations : Direct experimental data (e.g., solubility, toxicity) for this compound are absent in the evidence, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.